Cbz-ala-phe(CH(OH)CH2)ala-val-valinol

Catalog No.
S13029836
CAS No.
146794-68-5
M.F
C34H50N4O7
M. Wt
626.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-ala-phe(CH(OH)CH2)ala-val-valinol

CAS Number

146794-68-5

Product Name

Cbz-ala-phe(CH(OH)CH2)ala-val-valinol

IUPAC Name

benzyl N-[1-[[3-hydroxy-6-[[1-[(1-hydroxy-3-methylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-methyl-6-oxo-1-phenylhexan-2-yl]amino]-1-oxopropan-2-yl]carbamate

Molecular Formula

C34H50N4O7

Molecular Weight

626.8 g/mol

InChI

InChI=1S/C34H50N4O7/c1-21(2)28(19-39)37-33(43)30(22(3)4)38-31(41)23(5)17-29(40)27(18-25-13-9-7-10-14-25)36-32(42)24(6)35-34(44)45-20-26-15-11-8-12-16-26/h7-16,21-24,27-30,39-40H,17-20H2,1-6H3,(H,35,44)(H,36,42)(H,37,43)(H,38,41)

InChI Key

SXCKAQFFUIJSCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)CC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2)O

The compound Cbz-ala-phe(CH(OH)CH2)ala-val-valinol is a synthetic peptide featuring a complex structure that incorporates various amino acids and a hydroxyalkyl group. The full name indicates the presence of a benzyloxycarbonyl (Cbz) protecting group on alanine (Ala), phenylalanine (Phe), and valine (Val) residues, along with a hydroxyalkyl substitution at one of the amino acid positions. This compound is part of a broader class of peptides designed for specific biological activities, including enzyme inhibition and receptor modulation.

The synthesis of Cbz-ala-phe(CH(OH)CH2)ala-val-valinol typically involves several key reactions:

  • Peptide Coupling: The formation of peptide bonds between the amino acids is achieved through standard coupling methods, often using activating agents such as carbodiimides.
  • Deprotection: The benzyloxycarbonyl group is removed under acidic conditions to yield the active peptide.
  • Hydroxylation: The introduction of the hydroxyalkyl group can be performed via nucleophilic substitution reactions or other alkylation methods.

These reactions are critical for constructing the desired peptide backbone while maintaining the integrity of functional groups necessary for biological activity.

Peptides like Cbz-ala-phe(CH(OH)CH2)ala-val-valinol exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain peptides in this class can inhibit cancer cell proliferation through apoptosis induction.
  • Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways.

The biological efficacy is often linked to the specific arrangement and nature of the amino acid side chains, which can interact with biological targets in unique ways.

The synthesis of Cbz-ala-phe(CH(OH)CH2)ala-val-valinol can be achieved through several methodologies:

  • Solid-Phase Peptide Synthesis (SPPS): This is a widely used method that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method provides high purity and yields.
  • Liquid-Phase Synthesis: Involves synthesizing peptides in solution, which can be advantageous for certain modifications or when working with larger peptides.
  • Enzymatic Synthesis: Utilizing proteases or other enzymes to catalyze peptide bond formation can also be explored for more complex structures or specific stereochemical outcomes.

Each method has its advantages and limitations depending on the desired scale and complexity of the synthesis.

Cbz-ala-phe(CH(OH)CH2)ala-val-valinol and its derivatives have applications in various fields:

  • Pharmaceuticals: As potential drug candidates for treating infections or cancer.
  • Biotechnology: In designing peptide-based therapeutics or as tools in molecular biology.
  • Material Science: Used in developing smart materials that respond to biological stimuli.

These applications highlight the versatility of this compound in both therapeutic and industrial contexts.

Interaction studies involving Cbz-ala-phe(CH(OH)CH2)ala-val-valinol focus on its binding affinity and specificity towards biological targets:

  • Receptor Binding Studies: Investigating how well the compound binds to specific receptors can provide insights into its mechanism of action.
  • Enzyme Kinetics: Understanding how this compound affects enzyme activity helps elucidate its potential therapeutic effects.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation can inform on its safety and efficacy profiles.

These studies are crucial for advancing the understanding of this compound's potential uses in medicine.

Several compounds share structural similarities with Cbz-ala-phe(CH(OH)CH2)ala-val-valinol, often differing by one or more amino acids or functional groups. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Cbz-L-Alanine-L-ValineSimilar backbone, different terminal amino acidOften used in neuropeptide research
Cbz-L-Alanine-L-PhenylalanineContains phenylalanine instead of valineExhibits strong binding to certain receptors
Cbz-L-Alanine-L-CysteineIncorporates cysteine, introducing thiol reactivityPotential for forming disulfide bonds
Cbz-L-Alanine-L-LeucineLeucine substitution enhances hydrophobic interactionsMay improve membrane permeability

These comparisons emphasize how subtle changes in structure can lead to significant differences in biological activity and application potential, highlighting the uniqueness of Cbz-ala-phe(CH(OH)CH2)ala-val-valinol within its class.

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

626.36794995 g/mol

Monoisotopic Mass

626.36794995 g/mol

Heavy Atom Count

45

Dates

Modify: 2024-08-10

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